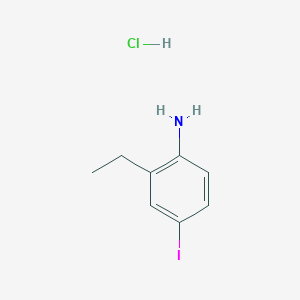

(2-Ethyl-4-iodophenyl)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethyl-4-iodoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJHGSLBJYIDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 4 Iodophenyl Amine Hydrochloride

Direct Iodination Approaches for Anilines

Direct iodination involves the direct substitution of a hydrogen atom on the aromatic ring of 2-ethylaniline (B167055) with an iodine atom. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring—the activating ortho-, para-directing amine (-NH2) group and the weakly activating ortho-, para-directing ethyl (-CH2CH3) group.

Electrophilic Iodination Strategies of Aniline (B41778) Derivatives

Electrophilic aromatic substitution is a fundamental method for the iodination of activated aromatic rings like anilines. chemedx.org The strong activating nature of the amino group makes aniline derivatives highly reactive towards electrophiles, directing substitution primarily to the ortho and para positions. chemedx.org In the case of 2-ethylaniline, the para position relative to the amino group is sterically more accessible, often leading to the preferential formation of the 4-iodo product.

Various reagents and systems can be employed for the electrophilic iodination of anilines. A common and straightforward method involves using molecular iodine (I₂) in conjunction with a base or a suitable solvent system. For instance, a protocol for the selective para-iodination of aniline derivatives utilizes molecular iodine in a pyridine/dioxane mixture at low temperatures. researchgate.net Other iodinating agents include N-Iodosuccinimide (NIS) and iodine monochloride (ICl), which can offer different reactivity and selectivity profiles depending on the reaction conditions.

Table 1: Examples of Electrophilic Iodination Conditions for Aniline Derivatives

| Iodinating Agent | Solvent/Additive | Key Features | Reference |

|---|---|---|---|

| Molecular Iodine (I₂) | Pyridine/Dioxane | Mild conditions, controlled para-iodination. | researchgate.net |

| Iodine Monochloride (ICl) | Aqueous Acetic Acid | Kinetics and mechanism have been studied for various anilines. | |

| N-Iodosuccinimide (NIS) | Various Solvents | Conditions can be tuned to control regiochemistry (ortho vs. para). | researchgate.net |

| PIDA / NH₄I | - | Iodine(III)-mediated para-selective iodination under non-acidic conditions. | researchgate.net |

Oxidant-Assisted Iodination Techniques (e.g., I₂/DMSO systems)

The combination of molecular iodine with an oxidant, such as dimethyl sulfoxide (B87167) (DMSO), provides a versatile and efficient metal-free system for C-H functionalization, including iodination. researchgate.netnih.gov The I₂/DMSO system is considered an environmentally benign and practical alternative to metal catalysts. nih.govrsc.org In this system, DMSO can act as both the solvent and a mild oxidant. mdpi.com The reaction mechanism often involves an initial α-iodination of a substrate, which may be followed by oxidation. rsc.org This system has been successfully used for the synthesis of various functionalized molecules, and it can facilitate simultaneous iodination and other transformations, such as sulfenylation, on the aniline ring. researchgate.netnih.gov The I₂/DMSO pair is effective in promoting the formation of C–I bonds under mild conditions. nih.gov

Mechanistic Considerations in Direct Aromatic Iodination

The direct iodination of anilines proceeds via an electrophilic aromatic substitution mechanism. chemedx.org The key steps are:

Generation of the Electrophile : An electrophilic iodine species (e.g., I⁺ or a polarized I-X molecule) is generated in the reaction mixture.

Attack on the Aromatic Ring : The electron-rich aniline ring acts as a nucleophile, attacking the iodine electrophile. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and the nitrogen atom of the amino group.

Deprotonation : A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.

The reaction rate and regioselectivity are heavily influenced by the substituents. The amino group is a powerful activating group that stabilizes the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. chemedx.org In 2-ethylaniline, both the amino and ethyl groups direct substitution to the same positions (ortho and para to themselves). The para position to the strongly activating amino group is generally favored due to reduced steric hindrance compared to the ortho positions.

Synthesis via Arylhydrazine Hydrochlorides

An alternative pathway to synthesize aryl iodides involves the use of arylhydrazine hydrochlorides as starting materials. This method provides a metal- and base-free route to a wide variety of aryl iodides. researchgate.netnih.govnih.gov

Diazotization and Subsequent Iodination Procedures

While traditional methods involve the diazotization of primary anilines with nitrous acid followed by treatment with potassium iodide, a more direct route utilizes arylhydrazines. researchgate.netorganic-chemistry.org A developed methodology allows for the convenient synthesis of aryl iodides through the reaction of arylhydrazine hydrochlorides with an equimolar amount of molecular iodine in DMSO at 60 °C. researchgate.netnih.govacs.org This procedure is notable for its operational simplicity and tolerance of a diverse range of functional groups, providing good to excellent yields of the corresponding aryl iodides. acs.org For the synthesis of (2-Ethyl-4-iodophenyl)amine, the precursor would be (2-ethylphenyl)hydrazine (B189390) hydrochloride. This method effectively bypasses the need for strong acids and in-situ generation of nitrous acid typically required for diazotization of anilines. researchgate.net

Table 2: Synthesis of Aryl Iodides from Arylhydrazine Hydrochlorides

| Starting Material | Reagents | Solvent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Arylhydrazine hydrochloride | I₂ (1 equivalent) | DMSO | 60 °C, 6 h | Metal- and base-free, wide substrate scope. | researchgate.netnih.govnih.govacs.org |

Role of Iodine as an Oxidant and Iodination Reagent in Aryl Iodide Formation

In the synthesis of aryl iodides from arylhydrazines, molecular iodine (I₂) plays a crucial dual role. acs.org

Oxidant : Iodine first acts as an oxidant, converting the arylhydrazine into an arenediazonium salt intermediate. nih.govacs.org

Iodination Reagent : Subsequently, the iodide anion (I⁻), generated from I₂, facilitates the conversion of the diazonium salt to the final aryl iodide product. acs.org

The proposed mechanism involves the oxidation of the arylhydrazine by iodine to form the diazonium salt. This intermediate then undergoes a single-electron transfer (SET) from an iodide anion. nih.gov This transfer results in the release of nitrogen gas (N₂) and the formation of an aryl radical and an iodine radical. The subsequent combination of these two radicals affords the corresponding aryl iodide. researchgate.netnih.gov

Scale-Up Considerations for Aryl Iodide Synthesis

Transitioning the synthesis of aryl iodides from laboratory bench to industrial scale presents several key challenges. A primary concern is the cost and availability of iodine-containing reagents. While elemental iodine is cost-effective, its direct use often requires strong oxidizing agents, which can pose safety and waste-disposal issues on a large scale. nih.gov Alternative reagents like N-iodosuccinimide (NIS) are effective but can be expensive for bulk production. researchgate.net

Another major consideration is reaction control and safety. Iodination reactions can be highly exothermic, necessitating robust thermal management systems to prevent runaway reactions. The choice of solvent is also critical; while solvents like dioxane may be effective in the lab, their toxicity and environmental impact require careful management and potential replacement with greener alternatives in industrial settings. chemicalbook.com

Purification on a large scale can also be complex. Traditional methods like column chromatography are often impractical for multi-kilogram or ton-scale production. chemicalbook.com Therefore, developing a process that yields a product pure enough to be isolated by crystallization or distillation is highly desirable. This involves careful optimization of reaction conditions to minimize byproduct formation. For instance, in copper-catalyzed Finkelstein reactions for preparing aryl iodides from aryl bromides, residual copper must be efficiently removed from the final product. chemicalbook.com

Finally, waste management is a significant hurdle. Iodination procedures can generate substantial amounts of waste, including spent oxidants, acidic or basic aqueous streams, and halogenated organic byproducts. Sustainable industrial synthesis demands efficient waste treatment and recycling strategies to minimize environmental impact and adhere to regulatory standards.

Multi-Step Synthetic Routes

The construction of (2-Ethyl-4-iodophenyl)amine hydrochloride is typically achieved through a multi-step sequence that allows for the controlled and regioselective placement of the ethyl and iodo substituents on the aniline ring.

A common strategy for synthesizing substituted iodoanilines involves the halogenation of an appropriately functionalized precursor. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired substitution pattern. In the case of (2-Ethyl-4-iodophenyl)amine, the synthesis can logically start from 2-ethylaniline. The amino group (-NH2) and the ethyl group (-CH2CH3) are both ortho-, para-directing activators. This means that electrophilic substitution, such as iodination, will be directed to the positions ortho and para to these groups.

Given that the ethyl group is at position 2, the para position relative to the strongly activating amino group (position 4) is the most favorable site for electrophilic iodination. This regioselectivity allows for the direct iodination of 2-ethylaniline to yield 2-ethyl-4-iodoaniline (B1349147).

Several methods can be employed for this iodination step:

Iodine Monochloride: Treatment of a substituted aniline, like 2-isopropylaniline, with iodine monochloride (ICl) in a solvent such as acetic acid with a buffer like sodium acetate (B1210297) can effectively introduce iodine at the para position. prepchem.com

Elemental Iodine with an Oxidizing Agent: A combination of molecular iodine (I2) and an oxidizing agent is frequently used. The oxidant converts I2 into a more potent electrophilic iodine species (I+). Common oxidants include nitric acid, hydrogen peroxide, or Oxone®. nih.govtandfonline.com

Sandmeyer-type Reactions: An alternative, though more circuitous, route involves starting with an amine, converting it to a diazonium salt, and then introducing iodine using potassium iodide. wikipedia.org This is a classic method for introducing a variety of functional groups onto an aromatic ring. nih.gov

Aromatic Finkelstein Reaction: If a bromo-analogue like 2-ethyl-4-bromoaniline is available, a copper-catalyzed Finkelstein reaction can be used. This involves heating the bromo-compound with sodium iodide (NaI) and a copper(I) iodide (CuI) catalyst to exchange the bromine atom for iodine. chemicalbook.com

The table below summarizes common iodination methods for aromatic amines.

| Method | Iodine Source | Typical Conditions | Key Features |

|---|---|---|---|

| Direct Iodination | Iodine Monochloride (ICl) | Acetic acid, Sodium acetate | Direct, often high-yielding for activated rings. prepchem.com |

| Oxidative Iodination | I₂ + Oxidant (e.g., HNO₃, Oxone®) | Acidic or neutral media | Generates a strong electrophile (I⁺) in situ. nih.govtandfonline.com |

| Halogen Exchange | Sodium Iodide (NaI) | CuI catalyst, high temperature (e.g., 110°C) | Useful for converting bromo- or chloro-arenes to iodoarenes. chemicalbook.com |

| Sandmeyer Reaction | Potassium Iodide (KI) | Diazotization of amine (NaNO₂, HCl), then addition of KI | Versatile but involves unstable diazonium intermediates. wikipedia.org |

The ethyl group can be introduced onto the aromatic ring either before or after the iodination step. A common and effective method is through Friedel-Crafts acylation followed by reduction.

Direct Friedel-Crafts alkylation with an ethyl halide is often avoided because it is prone to side reactions, such as polyalkylation and carbocation rearrangements. A more controlled, two-step approach is preferred:

Friedel-Crafts Acylation: The aromatic precursor (e.g., acetanilide (B955), a protected form of aniline) is reacted with an acylating agent like propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This introduces a propanoyl group (-COCH₂CH₃) onto the ring, forming an aryl-alkyl ketone.

Clemmensen Reduction: The resulting ketone is then reduced to an alkyl group. The Clemmensen reduction is a classic method for this transformation, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). byjus.comunacademy.comwikipedia.org This two-step sequence of acylation followed by reduction is a reliable way to synthesize alkylbenzenes without the issues of direct alkylation. annamalaiuniversity.ac.inchemistrytalk.org

Alternatively, reductive amination can be used to introduce an ethyl group onto the nitrogen atom of an aniline derivative, though this is for N-alkylation rather than ring substitution. researchgate.netgoogle.comgoogle.com

| Method | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation + Clemmensen Reduction | 1. Propanoyl chloride, AlCl₃ 2. Zn(Hg), conc. HCl | Aryl-alkyl ketone | Avoids polyalkylation and rearrangement; reliable for primary alkyl chains. wikipedia.organnamalaiuniversity.ac.in |

| Friedel-Crafts Alkylation | Ethyl halide, AlCl₃ | (Direct product) | Prone to over-alkylation and carbocation rearrangements. |

The final step in the synthesis is the conversion of the free base, (2-Ethyl-4-iodophenyl)amine, into its hydrochloride salt. This is a standard acid-base reaction that serves to create a more stable, crystalline, and easily handled solid form of the amine.

The process is typically straightforward and can be achieved through several methods:

Using Concentrated Aqueous HCl: The amine can be mixed directly with concentrated hydrochloric acid, and the water is then evaporated to leave the solid salt. The resulting solid is often dried in an oven to remove residual moisture. orgsyn.orgresearchgate.net

Using HCl in an Organic Solvent: A more common laboratory method involves dissolving the free amine in a suitable organic solvent (e.g., diethyl ether, dioxane, or isopropanol) and then adding a solution of anhydrous hydrogen chloride in an organic solvent. researchgate.netresearchgate.net The hydrochloride salt, being less soluble in the nonpolar solvent than the free base, precipitates out of the solution and can be collected by filtration. researchgate.net

Gaseous Hydrogen Chloride: For industrial-scale production or when anhydrous conditions are critical, anhydrous aniline vapor can be reacted directly with anhydrous hydrogen chloride gas at elevated temperatures (e.g., >250 °C) to produce finely divided, pure crystals of the hydrochloride salt. google.comnih.gov

This salt formation step is crucial for the purification and handling of the final product, converting what might be an oil or low-melting solid into a stable crystalline material. nih.gov

Emerging Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing methods that are more efficient, safer, and environmentally benign. These emerging techniques offer alternatives to traditional solution-phase synthesis.

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a promising green chemistry technique. thieme-connect.deresearchgate.net These reactions are often performed in the absence of a solvent (solvent-free) or with minimal amounts of liquid (liquid-assisted grinding), significantly reducing solvent waste. nih.gov

For the synthesis of iodinated aromatic compounds, mechanochemical methods have been successfully applied. A typical procedure involves ball milling an electron-rich aromatic substrate with an iodine source and, if necessary, an oxidant. For example, the combination of molecular iodine (I₂) and Oxone® has been shown to be effective for the electrophilic iodination of various arenes under solvent-free ball-milling conditions at room temperature. tandfonline.comfigshare.com This approach avoids the need for hazardous solvents and can lead to shorter reaction times and simplified work-up procedures. nih.govfigshare.com

While specific application to (2-Ethyl-4-iodophenyl)amine is not detailed in the literature, the general success of mechanochemical iodination on electron-rich aromatics suggests its potential as a viable and sustainable synthetic route. tandfonline.comresearchgate.net The scalability of mechanochemical reactions is also an area of active research, with twin-screw extruders showing potential for continuous, industrial-scale production. thieme-connect.de

Chemical Reactivity and Transformation Pathways of 2 Ethyl 4 Iodophenyl Amine Hydrochloride

Reactions Involving the Amine Functionality

The primary amine group in (2-Ethyl-4-iodophenyl)amine is a key functional handle that allows for a wide array of chemical transformations, enabling the introduction of diverse structural motifs.

Diazonium Salt Formation and Downstream Transformations

Primary aromatic amines like 2-ethyl-4-iodoaniline (B1349147) readily react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. This process, known as diazotization, converts the amino group into an excellent leaving group (N₂), facilitating a variety of nucleophilic substitution reactions.

The resulting diazonium salt of 2-ethyl-4-iodoaniline can undergo a range of downstream transformations to introduce a variety of functional groups onto the aromatic ring. Notable examples include the Sandmeyer and Gattermann reactions.

Sandmeyer Reaction: This reaction utilizes copper(I) salts as catalysts to replace the diazonium group with a halide (Cl, Br) or a pseudohalide (CN). For instance, treatment of the diazonium salt with copper(I) chloride would yield 1-chloro-2-ethyl-4-iodobenzene.

Gattermann Reaction: Similar to the Sandmeyer reaction, the Gattermann reaction employs copper powder and a mineral acid to introduce a halogen.

These transformations provide a powerful synthetic route to a variety of 2-ethyl-4-iodophenyl derivatives that are not easily accessible through direct electrophilic aromatic substitution.

Amine Derivatization Reactions (e.g., Amidation, Acylation, N-Arylation)

The nucleophilic nature of the amine group allows for its facile derivatization through reactions such as amidation, acylation, and N-arylation.

Amidation and Acylation: 2-Ethyl-4-iodoaniline can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(2-ethyl-4-iodophenyl)acetamide. These reactions are fundamental in protecting the amine group or in the synthesis of more complex molecules.

N-Arylation: The formation of a new carbon-nitrogen bond at the amine position can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of 2-ethyl-4-iodoaniline with aryl halides or triflates to form diarylamines. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation.

Ullmann Condensation: This copper-catalyzed reaction provides an alternative method for the N-arylation of 2-ethyl-4-iodoaniline with aryl halides, typically requiring higher reaction temperatures compared to the Buchwald-Hartwig amination.

These N-arylation reactions are pivotal in the synthesis of complex molecular architectures found in pharmaceuticals and materials science.

Imine Formation and Condensation Reactions

The primary amine of 2-ethyl-4-iodoaniline can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imines can be further reduced to secondary amines or used as intermediates in other transformations.

Phosphoramidation Reactions of Anilines

The reaction of 2-ethyl-4-iodoaniline with phosphorus-containing electrophiles can lead to the formation of phosphoramidates. For instance, reaction with phosphoryl chloride or other activated phosphorus species would yield the corresponding N-(2-ethyl-4-iodophenyl)phosphoramidate derivatives. These compounds have applications in medicinal chemistry and as ligands in catalysis.

Reactions at the Iodo-Substituted Aromatic Ring

The iodine atom on the aromatic ring of (2-Ethyl-4-iodophenyl)amine is a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to low-valent transition metal complexes, making 2-ethyl-4-iodoaniline an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of biaryl compounds. 2-Ethyl-4-iodoaniline can be coupled with a wide range of aryl or vinyl boronic acids or their esters. For instance, the reaction of 2-ethyl-4-iodoaniline with phenylboronic acid in the presence of a palladium catalyst and a base would yield 2-ethyl-4-phenylaniline. A synthesis of 2-ethyl-4-iodoaniline has been reported where it is subsequently used in Suzuki-Miyaura cross-coupling protocols. researchgate.net Another instance describes the synthesis of 2-ethyl-4-iodoaniline and its subsequent reaction with boronic acids or esters under Suzuki-Miyaura conditions, catalyzed by a suitable palladium catalyst. googleapis.com

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Ethyl-4-phenylaniline | - | researchgate.net |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Ethyl-4-(4-methoxyphenyl)aniline | - | googleapis.com |

| N/A | N/A | N/A | N/A | N/A | N/A | N/A |

Heck Reaction: In the Heck reaction, 2-ethyl-4-iodoaniline can be coupled with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. This reaction is a valuable method for the vinylation of aryl halides.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of 2-ethyl-4-iodoaniline with terminal alkynes to produce arylalkynes. This is a highly efficient method for the formation of carbon-carbon triple bonds.

Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple 2-ethyl-4-iodoaniline with organozinc reagents. This reaction is known for its high functional group tolerance.

Stille Coupling: In the Stille coupling, a palladium catalyst is used to couple 2-ethyl-4-iodoaniline with organotin reagents. This reaction is also highly versatile and tolerates a wide range of functional groups.

The diverse reactivity of (2-Ethyl-4-iodophenyl)amine hydrochloride at both the amine functionality and the iodo-substituted aromatic ring makes it a valuable and versatile intermediate in the synthesis of a wide range of complex organic molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classic SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. dalalinstitute.com These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.

The (2-Ethyl-4-iodophenyl)amine molecule contains electron-donating groups (the amino and ethyl groups), which deactivate the ring towards traditional SNAr attack. Therefore, direct displacement of the iodide by a nucleophile via the classical SNAr addition-elimination mechanism is generally unfavorable under standard conditions. This reaction would only be expected to proceed under harsh conditions or if the molecule were modified to include strong electron-withdrawing substituents.

Radical Nucleophilic Substitution (SRN1) Mechanisms

In contrast to the SNAr mechanism, the radical nucleophilic substitution (SRN1) pathway does not require electron-withdrawing groups for activation and is well-suited for unactivated aryl halides, particularly iodides. wikipedia.orgresearchgate.net This multi-step chain reaction is initiated by the transfer of an electron to the aryl iodide, often stimulated by light (photostimulation) or a solvated electron source. nptel.ac.in

The key steps of the SRN1 mechanism are:

Initiation: The aryl iodide accepts an electron to form a radical anion.

Propagation:

The radical anion fragments, losing an iodide ion to form an aryl radical.

This aryl radical rapidly couples with a nucleophile (e.g., an enolate, thiolate, or amide anion) to form a new radical anion. dalalinstitute.com

This new radical anion transfers its electron to another molecule of the starting aryl iodide, propagating the chain and forming the final product. wikipedia.orgvt.edu

Given the presence of the iodo substituent, (2-Ethyl-4-iodophenyl)amine is a prime candidate for undergoing SRN1 reactions with a variety of strong nucleophiles, allowing for the substitution of the iodine atom under conditions where SNAr would fail. researchgate.netdalalinstitute.comresearchgate.net

Direct Functionalization and Halogen Exchange Reactions

The C-I bond of (2-Ethyl-4-iodophenyl)amine can be directly converted to other functionalities. For instance, it can be transformed into an organometallic species through reaction with organolithium reagents (lithium-halogen exchange) or magnesium (to form a Grignard reagent). These intermediates can then be trapped with various electrophiles to introduce a wide range of substituents.

Halogen exchange reactions, such as a Finkelstein-type reaction, could potentially be used to replace the iodine with another halogen (e.g., bromine or chlorine), although this is often more challenging on an aromatic ring compared to an aliphatic system. More commonly, the iodo group might be exchanged for fluorine using specialized reagents.

Reactions Involving the Ethyl Substituent

The ethyl group attached to the aromatic ring provides an additional site for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the ring). The C-H bonds at this position are weaker than other C-H bonds in the molecule and are susceptible to radical and oxidative reactions.

Potential transformations include:

Benzylic Oxidation: The benzylic methylene (B1212753) (-CH₂-) group can be oxidized to a carbonyl group (ketone) using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium-based reagents, or catalytic systems employing transition metals with co-oxidants like tert-butyl hydroperoxide (TBHP). mdpi.com This would convert the 2-ethyl group into a 2-acetyl group.

Benzylic Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), the benzylic position can be halogenated to introduce a bromine or chlorine atom. This benzylic halide is then a versatile intermediate for subsequent nucleophilic substitution reactions.

Benzylic Amination: Direct C-H amination at the benzylic position is a more advanced transformation that can be achieved using specialized transition-metal catalysts, for instance, based on manganese or rhodium. researchgate.net This would introduce a nitrogen-containing group at the benzylic carbon.

The reactivity of the ethyl group is influenced by the electronic effects of the other substituents on the ring. The electron-donating nature of the amino group can further activate the benzylic position towards certain types of oxidative functionalization. nih.govacs.orgresearchgate.net

Oxidation of the Alkyl Chain

The ethyl group of this compound is susceptible to oxidation, a common transformation for alkylarenes. Strong oxidizing agents can convert the ethyl group into a carboxylic acid. This reaction is predicated on the presence of at least one hydrogen atom at the benzylic position, the carbon atom directly attached to the aromatic ring.

A prevalent method for this transformation is the use of potassium permanganate (KMnO4) in a heated, acidic, or alkaline aqueous solution. lumenlearning.commasterorganicchemistry.comlibretexts.orgtestbook.com The reaction proceeds through the oxidation of the benzylic carbon. While the complete conversion of the ethyl group to a carboxylic acid is the typical outcome with strong oxidizing agents under harsh conditions, milder conditions can potentially lead to the formation of a ketone, acetophenone, though this is often an intermediate that is further oxidized. nih.gov

The presence of the amino group on the aromatic ring introduces a significant consideration for this oxidation reaction. The amino group is itself susceptible to oxidation by strong oxidizing agents like potassium permanganate, which can lead to a complex mixture of products or even polymerization (formation of aniline (B41778) black). researchgate.net Therefore, to achieve selective oxidation of the ethyl group, protection of the amino group is a crucial prerequisite. This is commonly achieved by acylation, for instance, forming an acetanilide (B955) derivative, which deactivates the ring and protects the amino functionality from oxidation. Following the oxidation of the alkyl chain, the protecting group can be removed by hydrolysis to yield the desired amino acid.

Table 1: Hypothetical Reaction Conditions for the Oxidation of the Protected Form of (2-Ethyl-4-iodophenyl)amine

| Reagent/Condition | Purpose | Expected Outcome |

| 1. Acetic anhydride (B1165640) | Protection of the amino group | Formation of N-(2-ethyl-4-iodophenyl)acetamide |

| 2. KMnO4, H2O, heat | Oxidation of the ethyl group | Conversion to N-(2-carboxy-4-iodophenyl)acetamide |

| 3. H3O+, heat | Deprotection of the amino group | Formation of 2-amino-5-iodobenzoic acid |

Functionalization at the Benzylic Position

The benzylic position of the ethyl group in this compound is activated for radical reactions due to the resonance stabilization of the resulting benzylic radical by the aromatic ring. lumenlearning.comlibretexts.orggla.ac.uk This reactivity allows for selective functionalization at this site, most notably through free-radical bromination.

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. commonorganicchemistry.comchadsprep.commasterorganicchemistry.com The reaction is typically initiated by light (photochemical initiation) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is carried out in a non-polar solvent like carbon tetrachloride (CCl4) or acetonitrile. commonorganicchemistry.comresearchgate.net

The amino and iodo substituents on the aromatic ring can influence the rate and selectivity of this reaction. The electron-donating amino group may further stabilize the benzylic radical, potentially accelerating the reaction. Conversely, steric hindrance from the ortho-amino group could play a role. As with the oxidation reaction, the amino group may need to be protected to prevent side reactions with NBS, which can also act as an oxidizing agent and brominating agent for electron-rich aromatic rings like anilines. wikipedia.orgorganic-chemistry.org

Successful benzylic bromination would yield 1-(2-amino-5-iodophenyl)-1-bromoethane. This product is a versatile intermediate for further synthetic transformations, as the benzylic bromine is a good leaving group and can be readily displaced by various nucleophiles to introduce a range of functional groups at the benzylic position.

Table 2: Representative Conditions for Benzylic Bromination of an Alkylarene

| Substrate | Reagent | Initiator | Solvent | Product |

| Toluene | N-Bromosuccinimide (NBS) | AIBN or light | CCl4 | Benzyl bromide |

| Ethylbenzene | N-Bromosuccinimide (NBS) | Benzoyl peroxide | CCl4 | 1-Bromo-1-phenylethane |

| Propylbenzene | N-Bromosuccinimide (NBS) | Light | CH3CN | 1-Bromo-1-phenylpropane |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For (2-Ethyl-4-iodophenyl)amine hydrochloride, the spectrum would be dominated by absorptions from the ammonium (B1175870) group, the aromatic ring, and the alkyl chain.

The key expected absorption bands are:

N-H Stretching: The -NH₃⁺ group of the hydrochloride salt will exhibit strong, broad absorption bands in the region of 2800-3200 cm⁻¹. This is a characteristic feature of ammonium salts. nist.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz Aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

N-H Bending: The bending vibrations for the -NH₃⁺ group are expected to appear in the 1500-1600 cm⁻¹ region. wikieducator.org

C=C Stretching: Aromatic ring C=C stretching vibrations result in characteristic sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration for an aromatic C-N bond is typically found in the 1250-1335 cm⁻¹ range. wikieducator.org

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2800 - 3200 | Ammonium (-NH₃⁺) | N-H Stretch (broad, strong) |

| 3000 - 3100 | Aromatic C-H | C-H Stretch |

| 2850 - 2970 | Aliphatic C-H (Ethyl) | C-H Stretch |

| 1500 - 1600 | Ammonium (-NH₃⁺) | N-H Bend |

| 1450 - 1600 | Aromatic Ring | C=C Stretch |

| 1250 - 1335 | Aromatic Amine | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For this compound, electrospray ionization (ESI) would be a suitable technique.

Molecular Ion: In positive ion mode ESI-MS, the compound would be detected as the protonated free amine, [(C₈H₁₀IN) + H]⁺. The calculated monoisotopic mass for this ion is 247.9936 g/mol . The hydrochloride salt itself would dissociate in the ESI source.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through characteristic pathways for anilines and benzylic compounds. libretexts.org A primary fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage to form a stable ion. Another common fragmentation pathway for anilines involves cleavage of the C-N bond or rearrangements within the aromatic ring. researchgate.netnih.gov The presence of iodine (¹²⁷I) is distinctive as it is monoisotopic, so it does not contribute to isotopic peak clusters like chlorine or bromine would.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental formula of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For (2-Ethyl-4-iodophenyl)amine, the analysis would be performed on the protonated molecule [M+H]⁺. The theoretical exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N).

The elemental formula of the free base is C₈H₁₀IN. The theoretical monoisotopic mass of the neutral molecule is 246.98580 Da. nih.govchemspider.comlookchem.com In a typical HRMS experiment using a soft ionization technique like ESI, the molecule is protonated. The expected exact mass for the protonated species, [C₈H₁₁IN]⁺, is calculated as follows:

Mass of Carbon (C): 8 × 12.00000 = 96.00000 Da

Mass of Hydrogen (H): 11 × 1.00783 = 11.08613 Da

Mass of Iodine (I): 1 × 126.90447 = 126.90447 Da

Mass of Nitrogen (N): 1 × 14.00307 = 14.00307 Da

Theoretical Exact Mass of [M+H]⁺: 247.99367 Da

An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm) of this theoretical mass, confirming the elemental composition.

| Species | Elemental Formula | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) at <5 ppm error |

|---|---|---|---|

| Neutral Free Base [M] | C₈H₁₀IN | 246.98580 | N/A |

| Protonated Molecule [M+H]⁺ | C₈H₁₁IN⁺ | 247.99367 | 247.99367 ± 0.00124 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.

When this compound is introduced into the ESI source, the pre-formed amine salt readily dissolves and dissociates. In positive ion mode, the resulting spectrum is expected to be dominated by the protonated molecule of the free base, [C₈H₁₀IN + H]⁺. This would produce a strong signal at an m/z corresponding to the monoisotopic mass of the protonated molecule.

Expected Base Peak: m/z 248

Depending on the solvent system and the presence of alkali metal salts, other adducts may also be observed, albeit typically at lower intensities. Predicted collision cross section (CCS) data suggests the potential formation of various adducts. uni.lu

| Adduct Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₁IN]⁺ | 247.99 |

| [M+Na]⁺ | [C₈H₁₀INNa]⁺ | 269.98 |

| [M+K]⁺ | [C₈H₁₀INK]⁺ | 285.95 |

| [M+NH₄]⁺ | [C₈H₁₀IN(NH₄)]⁺ | 265.02 |

The simplicity of the ESI-MS spectrum, with a clear and intense molecular ion peak, provides a rapid and accurate confirmation of the molecular weight of the free amine.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, enabling structural elucidation and database matching. PubChem confirms the existence of a GC-MS data set for 2-ethyl-4-iodoaniline (B1349147), which utilizes EI-MS. nih.gov

The analysis of the EI-MS spectrum of (2-Ethyl-4-iodophenyl)amine (M = 247) would involve identifying the molecular ion peak and rationalizing the major fragment ions.

Molecular Ion (M⁺•): A peak at m/z 247, corresponding to the radical cation [C₈H₁₀IN]⁺•, is expected. Aromatic compounds often show a prominent molecular ion peak due to the stability of the ring system. libretexts.org

The fragmentation of the molecular ion is predicted to follow pathways characteristic of both aromatic amines and alkylbenzenes. The primary fragmentation mechanism for aliphatic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org

α-Cleavage (Benzylic Cleavage): The most probable fragmentation pathway involves the cleavage of the C-C bond between the ethyl group and the aromatic ring. This is a favored pathway as it leads to the loss of a methyl radical (•CH₃) to form a resonance-stabilized ion.

M⁺• (m/z 247) → [M - CH₃]⁺ (m/z 232) + •CH₃

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to produce an ion at m/z 120, or alternatively, a prominent peak for the iodine cation itself.

M⁺• (m/z 247) → [M - I]⁺ (m/z 120) + •I

A peak at m/z 127 corresponding to [I]⁺ is also highly probable.

Loss of HCN: A common fragmentation pathway for anilines involves the elimination of a neutral hydrogen cyanide molecule from the ring.

[M - CH₃]⁺ (m/z 232) → [C₇H₇I]⁺ (m/z 205) + HCN

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 247 | [C₈H₁₀IN]⁺• | Molecular Ion (M⁺•) |

| 232 | [C₇H₇IN]⁺ | M⁺• - •CH₃ (α-cleavage) |

| 127 | [I]⁺ | Cleavage of C-I bond |

| 120 | [C₈H₁₀N]⁺ | M⁺• - •I |

| 205 | [C₇H₇I]⁺ | [M - CH₃]⁺ - HCN |

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a softer ionization technique compared to EI. It uses a reagent gas (such as methane, isobutane, or ammonia) to produce reagent ions, which then transfer a proton to the analyte molecule through ion-molecule reactions. This process imparts less energy to the analyte, resulting in significantly less fragmentation.

For (2-Ethyl-4-iodophenyl)amine, CI-MS would be expected to produce a spectrum with a very intense protonated molecule peak, [M+H]⁺, at m/z 248. The molecular ion (M⁺•) at m/z 247 might be observed at a much lower abundance, if at all.

The primary advantage of CI-MS in this context is the unambiguous determination of the molecular weight, especially if the molecular ion in EI-MS is weak or absent. The spectrum would be much simpler than the EI spectrum, with the base peak being the [M+H]⁺ ion. Adduct ions with reagent gas species, such as [M+C₂H₅]⁺ (m/z 276) or [M+C₃H₅]⁺ (m/z 288) when using methane, might also be observed.

| m/z | Ion Species | Expected Relative Intensity |

|---|---|---|

| 248 | [M+H]⁺ | High (likely base peak) |

| 276 | [M+C₂H₅]⁺ | Low to moderate |

| 288 | [M+C₃H₅]⁺ | Low |

This technique complements EI-MS by providing clear molecular weight information, which can be obscured by extensive fragmentation in electron ionization.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. chemspider.comresearchgate.net DFT methods are widely used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. nih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like (2-Ethyl-4-iodophenyl)amine, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Compound (m-Iodoaniline)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N-C1 | 1.390 | N-C1-C3 | 120.3 |

| C1-C4 | 1.412 | N-C1-C4 | 120.7 |

| C6-I14 | 2.129 | I-C6-C2 | 119.2 |

| C-C (aromatic) | 1.397 - 1.412 | C-C-C (aromatic) | 118.1 - 120.7 |

This data is for m-iodoaniline, calculated at the CAM-B3LYP/LanL2DZ level of theory, and serves as an illustrative example of the types of parameters obtained from geometry optimization. chemrxiv.org

Electronic structure analysis provides information about the distribution of electrons within the molecule. The introduction of an electron-donating ethyl group and an electron-withdrawing, yet polarizable, iodine atom creates a complex electronic environment. researchgate.net DFT calculations can quantify this through analysis of atomic charges and dipole moments, revealing how the substituents modulate the electron density on the aromatic ring and the amine group. chemrxiv.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations are a well-established method for predicting NMR chemical shifts, which can be invaluable for structure elucidation and assignment of experimental spectra. ivanmr.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. nih.gov

The accuracy of predicted NMR chemical shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For substituted anilines, DFT can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C when compared to experimental data. researchgate.net

For (2-Ethyl-4-iodophenyl)amine hydrochloride, a theoretical prediction would involve:

Geometry Optimization: Obtaining the minimum energy structure of the molecule.

NMR Calculation: Performing a GIAO-DFT calculation on the optimized geometry to compute the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Calculation: Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. joaquinbarroso.com

The predicted shifts would be influenced by the electronic effects of the ethyl and iodo substituents on the aromatic ring. The electron-donating ethyl group would be expected to increase shielding (lower ppm values) at the ortho and para positions relative to it, while the iodine atom's effect is more complex, involving both inductive and resonance effects.

Molecular Dynamics (MD) Simulations for Chemical Reactivity

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and chemical reactivity. nih.gov By solving Newton's equations of motion, MD simulations can explore conformational changes, solvent effects, and reaction pathways. nih.govresearchgate.net

For studying the chemical reactivity of (2-Ethyl-4-iodophenyl)amine, reactive MD simulations could be employed. These simulations use force fields that can describe the formation and breaking of chemical bonds, allowing for the direct observation of reaction mechanisms. For instance, MD simulations could be used to study:

Protonation/Deprotonation Equilibria: Simulating the molecule in an aqueous environment to understand the dynamics of the ammonium (B1175870) group and its interaction with solvent molecules.

Reaction with Oxidants: Investigating the initial steps of oxidation reactions, which are common for aromatic amines. mdpi.com

Nucleophilic/Electrophilic Attack: Modeling the interaction of the aniline (B41778) derivative with various reagents to identify preferred reaction sites and pathways. nih.gov

While classical MD is more common for studying conformational dynamics, quantum mechanics/molecular mechanics (QM/MM) or ab initio MD simulations are better suited for accurately modeling chemical reactions where changes in electronic structure are critical. researchgate.net These methods treat the reactive part of the system with quantum mechanics while the surrounding environment (e.g., solvent) is treated with classical mechanics, providing a balance between accuracy and computational feasibility. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors derived from the electron density. chemrxiv.org These indices help in understanding and predicting the chemical behavior of molecules in reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

HOMO: The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The LUMO is associated with the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Table 2: Representative HOMO-LUMO Energies and Energy Gaps for Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.77 | -0.25 | 5.52 |

| p-Methylaniline | -5.48 | -0.16 | 5.32 |

| p-Nitroaniline | -6.68 | -1.97 | 4.71 |

This data, calculated at the B3LYP/6-311+G(d,p) level, illustrates how substituents alter frontier orbital energies. Electron-donating groups (like methyl) raise the HOMO energy, while electron-withdrawing groups (like nitro) lower both HOMO and LUMO energies. researchgate.net

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. chemrxiv.orgthaiscience.info The EPS is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.orgresearchgate.net

For (2-Ethyl-4-iodophenyl)amine, the EPS map would be expected to show:

A region of strong negative potential (red) around the nitrogen atom of the amine group, corresponding to the lone pair of electrons. This is the primary site for protonation and interaction with electrophiles. chemrxiv.orgthaiscience.info

Negative potential delocalized over the π-system of the aromatic ring, making it susceptible to electrophilic aromatic substitution. The directing effects of the amine and ethyl groups would favor substitution at positions ortho and para to them.

A region of positive potential (a σ-hole) on the iodine atom along the extension of the C-I bond. This phenomenon is common for heavier halogens and allows for halogen bonding, where the iodine atom can act as an electrophilic center. chemrxiv.org

Positive potential on the hydrogen atoms of the amine group, indicating their ability to act as hydrogen bond donors.

This detailed charge landscape provided by the EPS map offers a powerful, visual guide to the molecule's intermolecular interactions and site-specific reactivity.

Aromaticity and Conjugation Pathway Analysis

The concept of aromaticity is fundamental to understanding the stability and reactivity of the phenyl ring system in (2-Ethyl-4-iodophenyl)amine. It describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Computational methods allow for the quantification of this property through magnetic criteria, such as Nucleus Independent Chemical Shifts (NICS) and the visualization of electron delocalization pathways using Anisotropy of Induced Current Density (AICD) plots.

Nucleus Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic molecule. It is calculated as the negative of the magnetic shielding computed at a specific point within or above the center of a ring. Aromatic systems are characterized by a diatropic ring current when placed in an external magnetic field, which induces a shielding effect. Consequently, aromatic rings exhibit negative NICS values, non-aromatic systems have values near zero, and anti-aromatic systems show positive (deshielding) values. github.ionih.gov

The substituents—ethyl, iodo, and amine groups—are expected to modulate the aromaticity of the benzene (B151609) ring. The electron-donating amine group and the weakly donating ethyl group would slightly increase the electron density in the π-system, potentially enhancing aromaticity. Conversely, the iodo group has a dual role; it is deactivating due to its inductive electron-withdrawing effect but can also donate electron density via resonance. Computational studies on substituted benzenes show that these effects lead to subtle but distinct changes in NICS values compared to unsubstituted benzene. globalnmr.orgresearchgate.net

Below is a table of theoretical NICS values, representing plausible data for the phenyl ring in (2-Ethyl-4-iodophenyl)amine based on typical values for substituted aromatic systems.

| NICS Parameter | Calculated Value (ppm) | Interpretation |

|---|---|---|

| NICS(0) | -8.5 | Strongly aromatic |

| NICS(1) | -10.2 | Strongly aromatic (reduced σ-contribution) |

| NICS(1)zz | -28.5 | Strong π-electron delocalization (highly aromatic) |

Anisotropy of the Induced Current Density (AICD) provides a visual representation of the electron currents induced by an external magnetic field. github.io This method allows for the direct observation of conjugation pathways and the diatropic ring currents that are characteristic of aromaticity.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Exploring the potential energy surface, or energy landscape, helps identify the most stable, low-energy conformers and the energy barriers that separate them. colostate.edunih.gov

For this compound, the primary sources of conformational flexibility are the rotation of the ethyl group and the rotation and inversion of the amine group.

Rotation of the Ethyl Group: The ethyl group can rotate around the single bond connecting it to the benzene ring. The energy of the molecule will vary with this rotation due to steric interactions between the methyl group of the ethyl substituent and the adjacent amine group. The lowest energy conformations are expected to be those where the methyl group is staggered relative to the plane of the ring, minimizing steric hindrance.

Rotation of the Amine Group: The C-N bond also allows for rotation. The orientation of the amine group relative to the ring can influence its electronic interaction with the π-system and create different steric environments. Computational studies on substituted anilines have quantified the rotational barriers for the amino group, which are influenced by the electronic nature of other ring substituents. researchgate.netugm.ac.id

The energy landscape of (2-Ethyl-4-iodophenyl)amine would be a multi-dimensional surface defined by these rotational angles. Computational scans, where these angles are systematically varied and the energy is calculated at each step, can map this landscape. This mapping reveals the global minimum energy conformer as well as other local minima and the transition states that connect them.

The following table presents hypothetical relative energies for key conformers, illustrating the likely energy differences based on studies of similar substituted anilines. The energies are given relative to the most stable conformer (Global Minimum).

| Conformer Description | Dihedral Angle (C-C-C-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum (Staggered) | ~60° | 0.00 | ~75.0 |

| Eclipsed Transition State | 0° | +2.5 | - |

| Local Minimum (Anti-periplanar) | 180° | +0.8 | ~24.5 |

| Second Eclipsed Transition State | 120° | +2.2 | - |

Crystallographic Analysis and Solid State Properties

Polymorphism and Crystal Engineering of Hydrochloride Salts

The solid-state properties of active pharmaceutical ingredients (APIs) are of critical importance as they can significantly influence a drug's stability, solubility, and bioavailability. For ionizable compounds such as (2-Ethyl-4-iodophenyl)amine, forming a hydrochloride salt is a common strategy to improve these properties. The crystalline form of such a salt can exist in different arrangements, a phenomenon known as polymorphism. Crystal engineering provides a systematic approach to understanding and controlling the formation of these crystalline structures.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. This variation arises from differences in the arrangement and/or conformation of the molecules in the crystal lattice. For a substituted aniline (B41778) hydrochloride like (2-Ethyl-4-iodophenyl)amine hydrochloride, polymorphism could arise from different packing arrangements of the molecules or from different conformations of the ethyl group.

The phenomenon of polymorphism can be categorized into two main types:

Packing Polymorphism: This occurs when molecules with the same conformation pack in different ways within the crystal lattice.

Conformational Polymorphism: This is observed when flexible molecules adopt different conformations in the solid state.

The specific polymorph obtained during crystallization can be influenced by a variety of factors, including the solvent used, the rate of crystallization, temperature, and the presence of impurities. The identification and characterization of different polymorphic forms are crucial during drug development to ensure batch-to-batch consistency and predictable performance of the final drug product.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of hydrochloride salts, the primary intermolecular interactions that govern the crystal packing are hydrogen bonds.

For anilinium chlorides, the ammonium (B1175870) group (R-NH3+) is a potent hydrogen bond donor, while the chloride anion (Cl-) is an effective hydrogen bond acceptor. The formation of N-H···Cl hydrogen bonds is a key feature in the crystal structures of these salts. These interactions can lead to the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

In the case of this compound, the following interactions would be expected to play a significant role in its crystal packing:

Halogen Bonding: The iodine atom on the phenyl ring could potentially participate in halogen bonding (I···Cl or I···N interactions), which is a directional, non-covalent interaction that can influence crystal packing.

The interplay of these various intermolecular forces will determine the final crystal structure of this compound. By systematically studying the effects of different solvents and crystallization conditions, it may be possible to isolate different polymorphs of this compound. The characterization of these polymorphs using techniques such as X-ray diffraction, thermal analysis, and spectroscopy would provide valuable insights into its solid-state chemistry.

A hypothetical data table for a polymorphic screen of this compound could look like the following, illustrating the type of data that would be collected in such a study.

| Form | Solvent System | Crystal System | Space Group | Unit Cell Parameters |

| I | Ethanol | Monoclinic | P2₁/c | a = 10.2 Å, b = 12.5 Å, c = 8.9 Å, β = 95° |

| II | Isopropanol (B130326) | Orthorhombic | Pbca | a = 15.1 Å, b = 7.8 Å, c = 18.3 Å |

This table is purely illustrative and does not represent actual experimental data for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Building Blocks in Multi-Step Organic Syntheses

The primary amine is a versatile handle for a wide array of chemical transformations, including acylation, alkylation, and diazotization. The iodine atom, a heavy halogen, is an excellent leaving group and a critical functionality for modern cross-coupling reactions. This dual functionality allows for orthogonal chemical strategies, where the amine and the iodo-group can be manipulated independently in a multi-step sequence. mit.edu The 2-ethyl group provides steric hindrance that can direct the regioselectivity of certain reactions and influences the conformational properties of the final products. This combination of reactive sites makes the compound an ideal starting point for the synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials where precise control over the molecular structure is essential. pharmafeatures.com

Precursors for Complex Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. (2-Ethyl-4-iodophenyl)amine hydrochloride is a valuable precursor for accessing a range of complex heterocyclic systems.

Indole (B1671886) and its derivatives are among the most important heterocyclic motifs in drug discovery. openmedicinalchemistryjournal.com While various methods exist for indole synthesis, the Fischer indole synthesis is a classic and powerful method that utilizes an arylhydrazine and an aldehyde or ketone. openmedicinalchemistryjournal.comresearchgate.net this compound can be readily converted into the corresponding (2-ethyl-4-iodophenyl)hydrazine, a key intermediate for this process.

The synthesis begins with the diazotization of (2-ethyl-4-iodophenyl)amine, followed by reduction to yield the hydrazine (B178648) derivative. This hydrazine can then be condensed with a suitable ketone, such as acetone, to form a hydrazone. Subsequent treatment with an acid catalyst, like polyphosphoric acid, induces a nih.govnih.gov-sigmatropic rearrangement and cyclization to furnish the substituted indole. This approach provides a direct route to 2,3-dimethyl-6-ethyl-4-iodo-1H-indole, a highly functionalized indole scaffold ready for further elaboration, particularly through cross-coupling reactions at the C4 position.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |

| 1 | (2-Ethyl-4-iodophenyl)amine | NaNO₂, HCl | SnCl₂ | (2-Ethyl-4-iodophenyl)hydrazine |

| 2 | (2-Ethyl-4-iodophenyl)hydrazine | Acetone | Acetic Acid | Acetone (2-ethyl-4-iodophenyl)hydrazone |

| 3 | Acetone (2-ethyl-4-iodophenyl)hydrazone | - | Polyphosphoric Acid | 2,3-Dimethyl-6-ethyl-4-iodo-1H-indole |

Quinazolines are another class of heterocyclic compounds with significant biological activities, often found in anticancer agents. nih.govsemanticscholar.org A common strategy for their synthesis involves the reaction of an aniline (B41778) derivative with a 4-chloroquinazoline. google.com this compound can be employed directly in a nucleophilic aromatic substitution reaction with a suitably substituted 4-chloroquinazoline, such as 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. google.com

The reaction is typically carried out in a polar aprotic solvent like isopropanol (B130326) at elevated temperatures. The amine nitrogen of (2-ethyl-4-iodophenyl)amine attacks the electron-deficient C4 position of the quinazoline (B50416) ring, displacing the chloride ion. This results in the formation of N-(2-ethyl-4-iodophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, a complex molecule that incorporates the functionalized phenyl ring into a known pharmacologically active scaffold.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Isopropanol | Reflux | N-(2-Ethyl-4-iodophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

Phostones and phostams are phosphorus-containing heterocycles analogous to lactones and lactams, respectively, and are of interest in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net Recent advances have shown that N-(2-iodophenyl) derivatives can serve as precursors to these structures through intramolecular Heck cyclizations. nih.govscilit.comacs.org

To access phostam structures, (2-ethyl-4-iodophenyl)amine is first acylated with a 1,3-dienylphosphonochloridate, such as ethyl (4-phenylbuta-1,3-dienyl)phosphonochloridate. This forms the N-(2-ethyl-4-iodophenyl)-P-(4-phenylbuta-1,3-dienyl)phosphonamidate intermediate. This precursor is then subjected to a palladium-catalyzed intramolecular Heck reaction. The palladium catalyst inserts into the carbon-iodine bond, and the resulting organopalladium species undergoes a regioselective cyclization onto the diene system to construct the benzofused phostam ring. scilit.comacs.org This methodology provides access to novel and complex phosphorus heterocycles.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |

| 1 | (2-Ethyl-4-iodophenyl)amine | Ethyl (4-phenylbuta-1,3-dienyl)phosphonochloridate | Triethylamine | Ethyl N-(2-ethyl-4-iodophenyl)-P-(4-phenylbuta-1,3-dienyl)phosphonamidate |

| 2 | Ethyl N-(2-ethyl-4-iodophenyl)-P-(4-phenylbuta-1,3-dienyl)phosphonamidate | - | Pd(OAc)₂, PPh₃, Base | 1-(2-Ethyl-4-iodophenyl)-2-ethoxy-5-phenyl-1,2-dihydro-1,2-azaphosphinine 2-oxide |

Thiazole (B1198619) derivatives are integral components of many biologically active compounds, including antibiotics and anticancer agents. nih.govjpionline.orgresearchgate.net The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a foundational method for their preparation. jpionline.org this compound can be used as a starting point to generate a necessary thiourea (B124793) derivative.

First, the amine is reacted with an isothiocyanate, such as benzoyl isothiocyanate, to form N-(2-ethyl-4-iodophenyl)-N'-benzoylthiourea. This substituted thiourea can then undergo Hantzsch cyclization with an α-haloketone, for example, 2-chloro-1-phenylethanone. The reaction proceeds via initial nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the highly substituted thiazole ring. This multi-step process transforms the simple aniline derivative into a complex N,2,4-trisubstituted aminothiazole.

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

| 1 | (2-Ethyl-4-iodophenyl)amine | Benzoyl isothiocyanate | THF, rt | N-Benzoyl-N'-(2-ethyl-4-iodophenyl)thiourea |

| 2 | N-Benzoyl-N'-(2-ethyl-4-iodophenyl)thiourea | 2-Chloro-1-phenylethanone | Ethanol, Reflux | N-(4-phenylthiazol-2-yl)-N'-(2-ethyl-4-iodophenyl)benzamide |

Synthesis of Aromatic Compounds with Diverse Substitution Patterns

The true synthetic power of this compound lies in the reactivity of the iodo-substituent, which opens the door to a vast array of palladium-catalyzed cross-coupling reactions. Iodoarenes are highly prized substrates for these transformations due to their high reactivity. This allows for the introduction of a wide range of carbon- and heteroatom-based substituents at the 4-position of the ring, leading to aromatic compounds with diverse and tailored substitution patterns.

Key examples of these transformations include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) introduces new aryl or vinyl groups, creating biaryl structures or styrenyl derivatives.

Sonogashira Coupling: Coupling with a terminal alkyne introduces an alkynyl substituent, a versatile functional group for further transformations or as a component in conjugated materials.

Heck Coupling: Reaction with an alkene under palladium catalysis forms a new carbon-carbon bond, leading to substituted styrenes.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling with a primary or secondary amine, transforming the iodo-group into a substituted amino group.

Carbonylation Reactions: In the presence of carbon monoxide and a suitable nucleophile (e.g., an alcohol), the iodo-group can be converted into an ester, providing access to substituted benzoic acid derivatives.

These reactions can be performed on the initial building block or at a later stage in a synthetic sequence, providing chemists with remarkable flexibility in designing and constructing novel aromatic compounds for applications ranging from pharmaceuticals to organic electronics.

Utilization as Mechanistic Probes in Reaction Development

The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing the foundational knowledge required for reaction optimization, catalyst development, and the rational design of new synthetic methodologies. Mechanistic probes are chemical tools designed to interrogate the intimate details of a reaction pathway, offering insights into the nature of intermediates, the transition states, and the electronic demands of the reaction. This compound, with its unique combination of functional groups and substituents, is a valuable substrate for such mechanistic investigations. Its utility as a probe stems from the distinct electronic and steric properties conferred by the ethyl and iodo groups, as well as the nucleophilic character of the amine.

One of the primary ways in which substituted anilines like this compound are employed as mechanistic probes is through the systematic variation of substituents to study electronic effects. The rate and equilibrium of a reaction can be exquisitely sensitive to the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. This relationship is often quantified through the Hammett equation, which correlates reaction rates or equilibrium constants with substituent constants (σ).

In a hypothetical study, this compound could be part of a series of para-substituted anilines used to probe the mechanism of a novel electrophilic aromatic substitution reaction. The ethyl group at the ortho position provides a constant steric influence, while the para-iodo group exerts a known electronic effect. The iodine atom is weakly electron-withdrawing through induction but can also participate in halogen bonding. By comparing the reaction rate of (2-Ethyl-4-iodophenyl)amine with other anilines bearing different para-substituents (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂), a Hammett plot can be constructed. The sign and magnitude of the reaction constant (ρ) from this plot would provide critical information about the transition state. A large negative ρ value would indicate the development of significant positive charge at the aromatic ring in the transition state, suggesting an electrophilic attack mechanism. Conversely, a positive ρ value would imply the buildup of negative charge.

To illustrate this principle, consider a kinetic study on the reaction of a series of substituted anilines with an electrophile. The observed pseudo-first-order rate constants (k_obs) can be used to construct a Hammett plot. The data below is representative of such a study, demonstrating how the electronic nature of the para-substituent influences the reaction rate.

| Substituent (X) in 4-X-aniline | Hammett Constant (σ_p) | Observed Rate Constant (k_obs) x 10⁻⁴ s⁻¹ | log(k_obs/k_H) |

|---|---|---|---|

| OCH₃ | -0.27 | 35.0 | 1.06 |

| CH₃ | -0.17 | 15.0 | 0.70 |

| H | 0.00 | 3.0 | 0.00 |

| I | 0.18 | 1.2 | -0.40 |

| Cl | 0.23 | 0.9 | -0.52 |

| NO₂ | 0.78 | 0.05 | -1.78 |

This table is generated for illustrative purposes based on established principles of physical organic chemistry.

A plot of log(k_obs/k_H) versus σ_p for this data would yield a straight line with a negative slope, indicating a negative ρ value. This would strongly support a mechanism where the aniline acts as a nucleophile and the transition state involves the development of positive charge on the aromatic ring. The position of the iodo-substituted aniline in this series provides a crucial data point for establishing this linear free-energy relationship.

Furthermore, the presence of the iodine atom offers additional avenues for mechanistic probing. The carbon-iodine bond can be a site for subsequent reactions, such as cross-coupling, allowing for the trapping and characterization of intermediates. For instance, if (2-Ethyl-4-iodophenyl)amine were to participate in a reaction where an intermediate is formed, the iodo-group could potentially be used as a handle for isolation or for spectroscopic identification.

The nucleophilic amine group can also be directly involved in trapping reactive intermediates. In reactions that are proposed to proceed through, for example, a short-lived electrophilic intermediate, the addition of (2-Ethyl-4-iodophenyl)amine to the reaction mixture could lead to the formation of a stable adduct. The isolation and characterization of this adduct would provide compelling evidence for the existence of the proposed intermediate. The ethyl and iodo substituents would serve as useful spectroscopic markers for identifying the trapped species, for example, through unique signals in NMR spectroscopy or a distinct mass in mass spectrometry.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of substituted anilines often involves multi-step processes, such as the nitration of an aromatic precursor followed by reduction. researchgate.net While effective, these methods can lack efficiency and generate significant waste. Future research will likely focus on developing more direct and sustainable routes to (2-Ethyl-4-iodophenyl)amine and its derivatives.

One promising avenue is the exploration of catalytic dehydrogenation strategies. researchgate.netacs.org For instance, methods that convert substituted cyclohexanones directly into anilines using systems like a Palladium/Carbon–ethylene combination represent a more atom-economical approach. acs.org Investigating the application of such methods to precursors of (2-Ethyl-4-iodophenyl)amine could lead to more efficient and scalable production.

Furthermore, novel synthetic strategies that build the aniline (B41778) ring from non-aromatic precursors are challenging the conventional wisdom of treating benzene (B151609) rings as pre-formed units. researchgate.net Adapting such innovative cyclization and aromatization reactions could provide entirely new and more convergent pathways to this and other highly substituted anilines. The development of palladium-catalyzed intramolecular Heck reactions, for example, has proven effective for building complex cyclic structures containing aniline motifs and could be explored in this context.

Development of Green Chemistry Approaches for its Synthesis and Derivatization